molecular formula C26H17Cl2N3OS B11775532 N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B11775532
M. Wt: 490.4 g/mol
InChI Key: KBYSHZFTXKCRQC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chlorophenyl, cyano, and phenylpyridinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenyl isothiocyanate with a suitable nucleophile to form the desired thioacetamide derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H17Cl2N3OS

Molecular Weight

490.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H17Cl2N3OS/c27-18-10-12-19(13-11-18)30-25(32)16-33-26-22(15-29)21(20-8-4-5-9-23(20)28)14-24(31-26)17-6-2-1-3-7-17/h1-14H,16H2,(H,30,32)

InChI Key

KBYSHZFTXKCRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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